

# N-Methylisatoic Anhydride: A Technical Guide to its Solubility in Organic Solvents

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## Compound of Interest

Compound Name: *N-Methylisatoic anhydride*

Cat. No.: *B1679347*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of **N-Methylisatoic anhydride** (NMIA) in various organic solvents. This information is critical for researchers and professionals in drug development and biochemical research, where NMIA is a key reagent, particularly in the structural analysis of RNA. This document compiles available quantitative data, outlines detailed experimental protocols for solubility determination and its principal application in RNA structure probing, and presents a visual representation of the experimental workflow.

## Quantitative Solubility of N-Methylisatoic Anhydride

The solubility of a compound is a fundamental physicochemical property that dictates its application in various experimental and industrial settings. For **N-Methylisatoic anhydride**, its solubility is particularly relevant for its use in solution-based assays and as a reagent in organic synthesis. The following table summarizes the available quantitative solubility data for **N-Methylisatoic anhydride** in selected organic solvents. It is important to note that for many common organic solvents, precise quantitative data is not readily available in the public domain, and the information below reflects the current state of published knowledge.

Solvent	Chemical Formula	Solubility	Temperature (°C)	Method	Notes
Dimethyl Sulfoxide (DMSO)	C <sub>2</sub> H <sub>6</sub> OS	100 mg/mL[1]	Not Specified	Not Specified	-
Dimethyl Sulfoxide (DMSO)	C <sub>2</sub> H <sub>6</sub> OS	60 mg/mL[2]	Not Specified	Not Specified	Sonication is recommended.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	-	≥ 2.5 mg/mL[3]	Not Specified	Not Specified	Clear solution.
Water	H <sub>2</sub> O	2.8 g/L	25	Not Specified	Slightly soluble.

Note: The general literature states that **N-Methylisatoic anhydride** is "soluble in organic solvents"; however, specific quantitative values for solvents such as methanol, ethanol, acetone, isopropanol, ethyl acetate, toluene, acetonitrile, and dichloromethane are not widely reported. Researchers are advised to determine the solubility in their specific solvent system of interest experimentally.

## Experimental Protocols

### General Protocol for Solubility Determination (Adapted for N-Methylisatoic Anhydride)

Given the lack of a standardized, published protocol specifically for **N-Methylisatoic anhydride**, a general method based on the principles of the isothermal shake-flask method coupled with UV-Vis spectroscopy is described below. This method is adapted from protocols used for structurally related anthranilic acid derivatives.

Objective: To determine the equilibrium solubility of **N-Methylisatoic anhydride** in a specific organic solvent at a given temperature.

#### Materials:

- **N-Methylisatoic anhydride** (high purity)
- Solvent of interest (analytical grade)
- Thermostatically controlled shaker or water bath
- Centrifuge
- Volumetric flasks and pipettes
- UV-Vis Spectrophotometer
- Syringe filters (solvent-compatible, e.g., PTFE)

#### Procedure:

- Preparation of Saturated Solution:
  - Add an excess amount of **N-Methylisatoic anhydride** to a known volume of the solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is essential to ensure saturation.
  - Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.
  - Agitate the mixture for a sufficient time to reach equilibrium. A period of 24-48 hours is typically recommended.
- Sample Collection and Preparation:
  - After the equilibration period, allow the solution to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.
  - Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

- Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.
- Quantification by UV-Vis Spectroscopy:
  - Prepare a series of standard solutions of **N-Methylisatoic anhydride** of known concentrations in the solvent of interest.
  - Determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) for **N-Methylisatoic anhydride** in the chosen solvent by scanning a standard solution across a suitable UV range.
  - Measure the absorbance of the standard solutions at the determined  $\lambda_{\text{max}}$  to construct a calibration curve (Absorbance vs. Concentration).
  - Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.
  - Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.
- Calculation of Solubility:
  - Calculate the concentration of the original saturated solution, taking into account the dilution factor.
  - Express the solubility in desired units (e.g., g/L, mg/mL, or mol/L).

## Experimental Workflow for RNA Structure Probing using SHAPE-MaP

**N-Methylisatoic anhydride** is a key reagent in Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) and its high-throughput sequencing evolution, SHAPE-MaP (mutational profiling). This technique probes the local structural flexibility of RNA at single-nucleotide resolution. The workflow involves the differential acylation of the 2'-hydroxyl group of the RNA backbone, which is more reactive in conformationally flexible regions.

Objective: To determine the secondary structure of an RNA molecule.

Procedure:

- RNA Preparation and Folding:
  - The RNA of interest is transcribed in vitro or isolated from cells.
  - The RNA is folded into its native conformation under specific buffer conditions (e.g., temperature, pH, and salt concentrations).
- SHAPE Modification with **N-Methylisatoic Anhydride**:
  - The folded RNA is treated with **N-Methylisatoic anhydride**. The NMIA acylates the 2'-hydroxyl groups of flexible nucleotides.
  - Control reactions are performed in parallel, including a no-reagent control and a denaturing control.
- Reverse Transcription and Mutational Profiling (MaP):
  - The modified RNA is used as a template for reverse transcription.
  - The reverse transcriptase introduces mutations (mismatches) at the sites of 2'-O-adducts.
- Library Preparation and Sequencing:
  - The resulting cDNA is amplified by PCR, and sequencing libraries are prepared.
  - The libraries are sequenced using next-generation sequencing platforms.
- Data Analysis:
  - Sequencing reads are aligned to the reference RNA sequence.
  - The mutation rates at each nucleotide position are calculated and normalized.
  - The normalized mutation rates, or SHAPE reactivities, are used as pseudo-energy constraints to guide computational modeling of the RNA secondary structure.

## Visualizations

The following diagram illustrates the experimental workflow for RNA structure probing using the SHAPE-MaP technique with **N-Methylisatoic anhydride**.



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Caption: SHAPE-MaP Experimental Workflow.

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